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molecular formula C6H7N3O B8637141 Ethanimidic acid, N,2-dicyano-, ethyl ester CAS No. 53557-77-0

Ethanimidic acid, N,2-dicyano-, ethyl ester

Cat. No. B8637141
M. Wt: 137.14 g/mol
InChI Key: FDXSJSYTFLRXGI-UHFFFAOYSA-N
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Patent
US04032559

Procedure details

A mixture of 44.70 g (0.302 m) of ethyl 2-cyanoacetimidate hydrochloride and 13.29 g of cyanamide in 400 ml of benzene is stirred under nitrogen for fifteen hours. The cyanamide is purified by ether extraction and concentration of the soluble portion in vacuo. After reaction, the precipitated ammonium chloride is filtered. The residue is washed twice with 50 ml benzene portions. The combined organic phases are concentrated in vacuo to give 41.36 g (100%) of a pale yellow crystalline material. The crystallization is exothermic. The product is very clean by tlc and nmr. The crude crystalline material melts at 51°-63° C.
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
13.29 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH2:4][C:5](=[NH:9])[O:6][CH2:7][CH3:8])#[N:3].[N:10]#[C:11]N>C1C=CC=CC=1>[C:11]([N:9]=[C:5]([O:6][CH2:7][CH3:8])[CH2:4][C:2]#[N:3])#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
44.7 g
Type
reactant
Smiles
Cl.C(#N)CC(OCC)=N
Name
Quantity
13.29 g
Type
reactant
Smiles
N#CN
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred under nitrogen for fifteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cyanamide is purified by ether extraction and concentration of the soluble portion in vacuo
CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
the precipitated ammonium chloride is filtered
WASH
Type
WASH
Details
The residue is washed twice with 50 ml benzene portions
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)N=C(CC#N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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